molecular formula C17H15N5O8S B2945585 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide CAS No. 301307-66-4

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide

Cat. No. B2945585
CAS RN: 301307-66-4
M. Wt: 449.39
InChI Key: JMLRWOAGZYRKJL-UHFFFAOYSA-N
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Description

This compound is a new acyl derivative of sulfadimethoxine . It has been studied for its anti-inflammatory potential . The compound has been characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .


Synthesis Analysis

The compound was selected from previously synthesized compounds based on its promising anti-inflammatory effects . It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .


Chemical Reactions Analysis

The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages .


Physical And Chemical Properties Analysis

The compound is a colorless block crystal with a melting point of 267–268 °C . Its spectral data can be found in a separate interface .

Scientific Research Applications

Synthesis and Interaction with Biological Molecules

Compounds similar to N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide have been synthesized and studied for their interactions with biological molecules. For instance, a study on the synthesis of p-hydroxycinnamic acid derivatives explored their fluorescence binding with bovine serum albumin (BSA), revealing insights into the binding constants, thermodynamic parameters, and conformational changes in BSA. This research highlights the compound's potential for studying protein interactions and dynamics (Meng et al., 2012).

Antimicrobial and Herbicidal Activities

Another area of application is in the synthesis and evaluation of derivatives for antimicrobial and herbicidal activities. Although some synthesized compounds, such as those derived from 4,6-dimethoxypyrimidin-2-yl, did not show significant herbicidal activity, their synthesis and structural analysis contribute to the understanding of structure-activity relationships in agrochemical research (Yuan-xiang, 2011).

Potential in Drug Development

Research on the synthesis and biological evaluation of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone has indicated potential antidepressant and nootropic activities, suggesting that compounds with similar structural features may be explored for therapeutic applications (Thomas et al., 2016).

Inhibitory Activities and Drug Design

Compounds with dimethoxypyrimidin-4-yl groups have been investigated for their inhibitory activities against enzymes and for drug design purposes. For example, research on pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors integrated molecular docking and density functional theory calculations to design more effective herbicides, underscoring the role of such compounds in rational drug design and agricultural chemistry (He et al., 2007).

Safety And Hazards

The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O8S/c1-28-14-9-13(19-17(20-14)29-2)21-31(26,27)11-5-3-10(4-6-11)18-16(23)12-7-8-15(30-12)22(24)25/h3-9H,1-2H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRWOAGZYRKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide

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